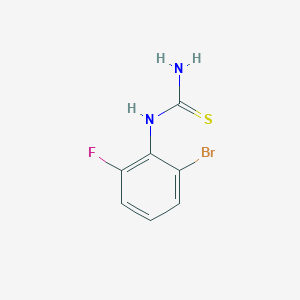
2,2-Dimethoxy-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a cyclic acetal derived from the reaction of acetone with ethylene glycol. This compound is known for its stability and is often used as a protecting group for carbonyl compounds in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethoxy-1,3-dioxolane can be synthesized through the acetalization of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process involves the same reactants and catalysts but utilizes advanced equipment for better control and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethoxy-1,3-dioxolane is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxy-1,3-dioxolane primarily involves its role as a protecting group. It forms a stable cyclic acetal with carbonyl compounds, preventing them from undergoing unwanted reactions during synthetic procedures. The protection is typically achieved through acid-catalyzed acetalization, and the protected carbonyl can be regenerated by acid-catalyzed hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: Similar in structure but lacks the two methoxy groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,2-Dimethoxy-1,3-dioxolane is unique due to its methoxy groups, which provide additional stability and reactivity compared to its analogs. This makes it particularly useful as a protecting group in organic synthesis, offering better protection and easier deprotection under mild conditions .
Propriétés
Numéro CAS |
66747-32-8 |
|---|---|
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
2,2-dimethoxy-1,3-dioxolane |
InChI |
InChI=1S/C5H10O4/c1-6-5(7-2)8-3-4-9-5/h3-4H2,1-2H3 |
Clé InChI |
XYVVDHQZWOHDPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1(OCCO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)


![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)




![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)



